Heliotropamide
Description
Contextualization as a Pyrrolizidine (B1209537) Alkaloid Derivative
Heliotropamide is classified as an alkaloid, a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. nih.gov While many plants in the Heliotropium genus are known for producing pyrrolizidine alkaloids, which are characterized by a specific two-ring structure, this compound itself presents a novel structural variation. wikipedia.orgscielo.brresearchgate.net It is considered a derivative, distinguished by its unique oxopyrrolidine-3-carboxamide central moiety. nih.govnih.govresearchgate.net This structural feature sets it apart from the more common pyrrolizidine alkaloids. scielo.br Pyrrolizidine alkaloids are a subject of interest due to their presence in various plant families, including Boraginaceae, Asteraceae, and Fabaceae, and their potential biological activities. nih.govbund.de
Natural Occurrence and Botanical Sources
This compound is naturally found in the plant species Heliotropium ovalifolium. nih.govresearchgate.net This plant, also known by common names such as grey leaf heliotrope, is a small herb belonging to the Boraginaceae family. efloraofgandhinagar.intheferns.info It is typically found in drier regions of tropical and subtropical Africa and Asia. theferns.info The compound has been isolated as the major product from the dichloromethane (B109758) extract of the aerial parts of Heliotropium ovalifolium. nih.govresearchgate.net The genus Heliotropium comprises approximately 250 to 300 species distributed worldwide. nih.gov
Historical Perspective of its Isolation and Initial Structural Characterization
The isolation of this compound was a significant event in natural product chemistry. It was identified as a new alkaloid from the aerial parts of Heliotropium ovalifolium. nih.govresearchgate.net The process of its discovery involved extraction with dichloromethane, followed by purification to yield this compound as the primary constituent. nih.govresearchgate.net
The structural elucidation of this novel compound was accomplished through a combination of advanced spectrometric techniques. nih.govresearchgate.net Researchers employed high-resolution electrospray ionization (ESI-HR) mass spectrometry, electron ionization (EI) mass spectrometry, and desorption/chemical ionization (D/CI) mass spectrometry to determine its molecular formula and fragmentation patterns. nih.gov Furthermore, extensive one-dimensional (1H and 13C) and two-dimensional nuclear magnetic resonance (NMR) experiments were crucial in piecing together its unique molecular architecture. nih.govneliti.com Chemical derivatization, such as the creation of an acetylated derivative, was also used to confirm the structure. nih.gov
Significance of the Oxopyrrolidine-3-carboxamide Core in Natural Product Chemistry
The oxopyrrolidine-3-carboxamide core is a noteworthy structural scaffold found in various bioactive molecules and natural products. nih.govrsc.org The 5-oxopyrrolidine ring, a five-membered lactam, is a privileged structure in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. rsc.orgresearchgate.net This core is a key feature of this compound, contributing to its novelty. nih.govnih.govresearchgate.net
The oxopyrrolidine-3-carboxylic acid fragment and its derivatives are building blocks in the synthesis of a wide range of natural and synthetic compounds. mdpi.comresearchgate.net This scaffold is found in molecules that have been investigated for various therapeutic applications, including those targeting the central nervous system. rsc.org The presence of this core in this compound underscores the compound's place within a broader class of biologically significant natural products. ontosight.aiopenarchives.gr
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H36N2O8 |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
(2S,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-N,1-bis[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C36H36N2O8/c1-45-31-20-24(7-13-29(31)41)19-28-33(35(43)37-17-15-22-3-9-26(39)10-4-22)34(25-8-14-30(42)32(21-25)46-2)38(36(28)44)18-16-23-5-11-27(40)12-6-23/h3-14,19-21,33-34,39-42H,15-18H2,1-2H3,(H,37,43)/b28-19-/t33-,34+/m0/s1 |
InChI Key |
VNFIQMCRAYEPSY-FXJSISFJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/[C@@H]([C@H](N(C2=O)CCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C(=O)NCCC5=CC=C(C=C5)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(C(N(C2=O)CCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C(=O)NCCC5=CC=C(C=C5)O)O |
Synonyms |
heliotropamide |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Heliotropamide
Total Synthesis Approaches to the Heliotropamide Scaffold
The synthesis of the this compound scaffold has been a subject of significant research, leading to the development of innovative and efficient synthetic routes. These approaches have not only enabled the laboratory preparation of this natural product but have also paved the way for the synthesis of a diverse range of related compounds.
Diastereoselective Synthesis Strategies
A notable achievement in the synthesis of this compound is the development of a diastereoselective one-pot, four-component reaction (4CR). acs.orgnih.govacs.org This strategy has proven to be highly effective in assembling the core 2-oxopyrrolidine (γ-lactam) structure of this compound with a high degree of diastereoselectivity. acs.orgnih.gov The reaction brings together multiple starting materials in a single step, offering a streamlined and atom-economical approach to the complex molecular framework. acs.orgnih.gov This methodology was instrumental in the first reported synthesis of (±)-Heliotropamide. acs.orgnih.govacs.org Furthermore, through detailed analysis of chemical shift correlation and NOESY experiments conducted on the synthetic product, the previously unconfirmed geometry of the alkene in the natural product was definitively assigned as E. acs.orgnih.gov
Multi-component Reaction (MCR) Applications (e.g., One-Pot, Four-Component Reactions)
The application of multi-component reactions (MCRs) has been central to the efficient synthesis of the this compound scaffold. acs.orgnih.gov Specifically, a one-pot, four-component reaction (4CR) has been successfully employed to construct the γ-lactam core. acs.orgnih.govnih.gov This approach is a testament to the power of MCRs in rapidly generating molecular complexity from simple precursors. nih.gov The 4CR methodology has been utilized not only for the synthesis of this compound itself but also for the creation of libraries of structurally diverse γ-lactams, highlighting its utility in diversity-oriented synthesis. nih.govnih.gov The development of such MCRs represents a significant advancement in the synthesis of complex lactam structures. nih.gov
Utilization of the Castagnoli-Cushman Reaction (CCR) in Analogue Synthesis
The Castagnoli-Cushman reaction (CCR) is a powerful tool for the synthesis of lactams and has been instrumental in the preparation of analogs related to this compound. mdpi.commdpi.com This reaction, which involves the condensation of an imine with a cyclic anhydride (B1165640), provides a versatile route to the γ-lactam core structure present in this compound. mdpi.com Research has demonstrated that the CCR can be adapted to a multicomponent format, further enhancing its efficiency and applicability in generating a wide array of substituted lactams. mdpi.commdpi.com The strategic application of the CCR has been explored in the synthesis of various natural product derivatives, showcasing its potential for creating analogs of this compound. mdpi.com
Development of Novel Reaction Pathways for Pyrrolidine (B122466) and Lactam Ring Systems
The synthesis of the pyrrolidine and γ-lactam ring systems, which form the core of this compound, has been a focal point of synthetic innovation. While the one-pot, four-component reaction provides a direct route, other novel pathways for constructing these heterocyclic systems have also been explored. The development of new synthetic methods for γ-lactams is an active area of research, driven by the prevalence of this motif in biologically active molecules. nih.govrsc.org These methods often aim to provide access to a wide range of substituted lactams with high efficiency and stereocontrol. The synthesis of complex γ-lactams that are unsubstituted on the nitrogen atom, for instance, has been achieved through the use of ammonia (B1221849) precursors in multicomponent reactions, allowing for subsequent functionalization. nih.gov
Asymmetric Synthetic Routes and Stereochemical Control in this compound Construction
While the initial total synthesis of this compound was achieved in its racemic form (±)-Heliotropamide, the development of asymmetric synthetic routes to access enantiomerically pure forms of the molecule is a crucial objective. acs.orgnih.gov Enantioselective synthesis is a key area of modern organic chemistry, enabling the preparation of a single enantiomer of a chiral molecule. wikipedia.org The stereochemical control during the synthesis is paramount, as different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.org
Currently, a specific enantioselective total synthesis of this compound has not been extensively reported in the reviewed literature. However, the field of asymmetric synthesis offers a variety of powerful tools that could be applied to this challenge. These include the use of chiral catalysts, chiral auxiliaries, and biocatalysis to control the formation of stereocenters during the construction of the pyrrolidine and lactam rings. wikipedia.org The development of a stereocontrolled synthesis would be a significant advancement, providing access to individual enantiomers of this compound and enabling a more detailed investigation of their properties. beilstein-journals.orgrsc.org
Chemical Derivatization and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies
The synthesis of this compound analogs is essential for conducting structure-activity relationship (SAR) studies. SAR studies involve systematically modifying the structure of a molecule and evaluating the impact of these changes on its properties. nih.govrsc.org This process is fundamental to understanding which parts of the molecule are crucial for its activity.
Rational Design of Structural Analogs
Rational drug design is a strategic approach that leverages the understanding of a biological target's structure and a lead compound's chemical properties to create more effective and specific analogs. purdue.edu This methodology is being applied to the this compound scaffold to develop new derivatives. The synthetic pathways established for this compound, particularly multicomponent reactions, are highly conducive to such analog design. The one-pot, four-component reaction (4CR) used for the first synthesis of this compound is a prime example, as it allows for the independent variation of each reactant—an amine, an aldehyde, an anhydride, and a thiol—to generate a diverse library of related γ-lactams. acs.orgacs.org This flexibility provides a powerful platform for systematically modifying the core structure and exploring the chemical space around it. acs.org
A key strategy in the rational design of this compound analogs involves modifying the peripheral substituents to alter the molecule's interaction with biological targets. For instance, research into related compounds like bisavenanthramide and this compound A has led to the synthesis of a series of analogs with neuroprotective potential. nih.gov In these studies, the vanillin-derived portion of the molecule is systematically replaced with other substituted benzaldehydes to create new chemical entities. The synthesis involves reacting a core pyrrolinone structure with various aldehydes, thereby introducing different substitution patterns on one of the key aromatic rings. nih.gov
Computational methods such as molecular docking are also employed in the rational design process to predict how newly designed analogs will bind to target enzymes or receptors, helping to prioritize which compounds to synthesize. researchgate.netresearchgate.net This synergy between computational prediction and synthetic execution accelerates the discovery of analogs with desired properties.
Table 1: Examples of Synthesized this compound Analogs This table is generated based on synthetic strategies applied to analogous scaffolds, illustrating the types of modifications made in rational design studies.
| Compound | R1 Group (on Pyrrolinone) | R2 Group (from Aldehyde) |
| Analog 3b nih.gov | Benzyl | 4-methoxybenzylidene |
| Analog 3l nih.gov | Phenethyl | 4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene |
| Analog 2b nih.gov | - | 4-((2-chlorobenzyl)oxy)-3-methoxy |
| Analog 2c nih.gov | - | 4-((4-chlorobenzyl)oxy)-3-methoxy |
Exploration of Substituent Effects on Chemical Reactivity
Understanding the influence of substituents on the chemical reactivity of the this compound scaffold is crucial for optimizing synthetic routes and predicting the behavior of its analogs. Substituents exert their influence primarily through two mechanisms: inductive effects and resonance effects. libretexts.org An inductive effect involves the withdrawal or donation of electron density through sigma bonds, while a resonance effect involves the delocalization of pi electrons across the conjugated system. libretexts.orglibretexts.org These electronic effects can significantly alter the reactivity of the aromatic rings and the functional groups within the molecule, thereby affecting reaction rates and outcomes. fiveable.me
In the context of the multicomponent reactions used to synthesize the γ-lactam core of this compound, substituent effects play a critical role. The Castagnoli-Cushman Reaction (CCR), a related process, demonstrates how these effects can be harnessed. The reactivity in this reaction is influenced by the electronic nature of both the imine and the anhydride components. mdpi.com
Effect on the Anhydride Component: Studies on the formal cycloaddition between imines and substituted succinic anhydrides have shown that the reaction is significantly facilitated when the anhydride bears electron-withdrawing groups. nih.gov These groups help to stabilize the negative charge on the enolate intermediate that is formed during the reaction, thereby increasing the reaction rate. mdpi.comnih.gov
Effect on the Imine Component: Conversely, the reaction is generally favored by the presence of electron-donating substituents on the imine (or the aldehyde from which it is formed). mdpi.com These groups increase the nucleophilicity of the imine, making it more reactive toward the anhydride.
Effect on N-Substituents: The nature of the substituent on the nitrogen atom of the pyrrolidinone ring also impacts reactivity. Studies on the cyclization of styrylacetic acid amides have shown that N-alkyl groups can influence the course of the reaction, with different groups leading to either N-substituted or N-unsubstituted lactams depending on the reaction conditions. nuph.edu.ua
These findings are essential for planning the synthesis of new this compound analogs, allowing chemists to select appropriate starting materials to achieve desired outcomes and yields.
Table 2: Influence of Substituents on γ-Lactam Synthesis Reactivity This table summarizes the general effects of substituents on the key reaction for forming the this compound core.
| Reaction Component | Substituent Type | Effect on Reactivity | Rationale |
| Anhydride | Electron-Withdrawing | Increases reaction rate | Stabilizes the anhydride enolate intermediate. mdpi.comnih.gov |
| Anhydride | Electron-Donating | Decreases reaction rate | Destabilizes the enolate intermediate. |
| Imine (from Aldehyde) | Electron-Donating | Increases reaction rate | Enhances the nucleophilicity of the Schiff base. mdpi.com |
| Imine (from Aldehyde) | Electron-Withdrawing | Decreases reaction rate | Reduces the nucleophilicity of the Schiff base. |
Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms
Identification of Putative Biosynthetic Precursors and Intermediates
The biosynthesis of complex natural products like Heliotropamide begins with simpler, more common molecules that act as precursors. Research suggests that the pathway to this compound likely originates from derivatives of common plant phenolics.
Detailed studies have identified N-feruloyl tyramine (B21549) as a probable biosynthetic precursor to this compound A in the flowering plant Heliotropium ovalifolium. acs.org This precursor belongs to the class of hydroxycinnamic acid amides (HCAs), which are known to serve as monomeric intermediates in the biosynthesis of lignanamides through oxidative coupling reactions. oup.com The formation of this compound is believed to proceed through the oxidative dimerization of these ferulic acid amide precursors, leading to the characteristic γ-lactam core structure. pnas.orgacs.org
The general pathway involves the combination of phenolic acids and amines to form HCAs, which then undergo further transformation. oup.com While this compound itself is not a classical pyrrolizidine (B1209537) alkaloid (PA), its source genus, Heliotropium, is known to produce PAs, which are biosynthesized from putrescine via the intermediate homospermidine. researchgate.netru.nlmdpi.com This shared origin in the same plant genus points to a diverse but related metabolic potential.
Table 1: Putative Precursors and Intermediates in this compound Biosynthesis
| Precursor/Intermediate | Chemical Class | Role | Source Organism (Example) |
|---|---|---|---|
| N-feruloyl tyramine | Hydroxycinnamic Acid Amide (HCA) | Direct monomeric precursor | Heliotropium ovalifolium acs.org |
| Ferulic Acid | Phenylpropanoid | Component of HCA | General Plant Metabolism |
Enzymatic Transformations in this compound Formation
The conversion of precursors into the final this compound structure is catalyzed by a specific sequence of enzymatic reactions. The key transformation is an oxidative dimerization process that forms the central γ-lactam ring. pnas.orgacs.org This type of reaction is a common strategy in plants for building complex molecules from simpler phenolic units. oup.com
While the specific enzymes responsible for this compound synthesis have not been fully isolated and characterized, comparisons with similar biosynthetic pathways provide strong indications of the enzyme classes involved.
The oxidative dimerization required for this compound formation is likely catalyzed by peroxidases. acs.org In the biosynthesis of analogous compounds like avenanthramide dimers in oats, peroxidase enzymes, in the presence of hydrogen peroxide, have been shown to catalyze the necessary C-C bond formation. acs.org Another critical class of enzymes likely involved are Cytochrome P450 monooxygenases (P450s). These enzymes are pivotal in the biosynthesis of a vast array of plant alkaloids, where they catalyze diverse and complex reactions, including oxidations, ring formations, and molecular rearrangements that create structural diversity. nih.gov In contrast, the biosynthesis of related pyrrolizidine alkaloids features homospermidine synthase as the first well-characterized committed enzyme, highlighting a different initial pathway. researchgate.net
Table 2: Putative Enzymes in this compound Biosynthesis
| Enzyme Class | Putative Function | Evidence/Analogy |
|---|---|---|
| Peroxidases | Catalyze oxidative dimerization of N-feruloyl tyramine | Analogy with avenanthramide dimer biosynthesis acs.org |
Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons and are fundamental to the biosynthesis of many natural products, including alkaloids. scholarsresearchlibrary.com Their role is central to creating the molecular complexity seen in compounds like this compound.
The key oxidative dimerization step in this compound biosynthesis is a prime example of a reaction catalyzed by an oxidoreductase. acs.org Non-heme iron enzymes, a specific type of oxidoreductase, are known to catalyze a wide variety of complex reactions in nature, including the oxidative C-C bond formations necessary for building alkaloid scaffolds. nih.gov
Furthermore, Cytochrome P450 enzymes are a major family of oxidoreductases that play a crucial role in shaping the final structure of alkaloids. nih.gov They introduce oxygen atoms into molecules, which can initiate cascades of reactions leading to ring closures, rearrangements, and other structural modifications that are essential for the bioactivity of the final product. The broader metabolic context in plants involves numerous oxidoreductases in pathways like glycolysis and the citric acid cycle, which produce the energy and basic building blocks required for secondary metabolite synthesis. scholarsresearchlibrary.comaatbio.com
Characterization of Key Enzymes Involved in the Biosynthetic Cascade
Molecular and Genetic Aspects of Biosynthetic Regulation in Source Organisms
The production of this compound within a plant is a tightly controlled process, governed by genetic and molecular regulatory networks. The synthesis of the necessary biosynthetic enzymes is switched on and off in response to developmental cues and environmental stresses.
The expression of genes encoding biosynthetic enzymes is controlled primarily at the level of transcription. ozbiosciences.com This regulation involves the interaction of trans-acting factors (like transcription factors) with cis-regulatory elements (like promoters and enhancers) in the DNA. ozbiosciences.com This system allows the plant to control when and where a specific metabolic pathway is activated.
While specific regulatory genes for this compound have not been identified, general principles of metabolic regulation in plants are well-established. For instance, in the biosynthesis of other secondary metabolites, the expression of pathway genes is often coordinated, meaning that all the enzymes for a specific pathway are produced together. nih.gov This coordinated expression is often controlled by specific transcription factors that bind to the promoter regions of the relevant genes. The activity of these regulatory proteins can, in turn, be controlled by developmental signals or external stimuli, ensuring that compounds like this compound are produced in the correct tissues, at the correct time, and in response to specific needs, such as defense against herbivores or pathogens. nih.govpsu.edu
Comparative Analysis of Biosynthetic Pathways with Related Pyrrolizidine Alkaloids
A comparative look at the biosynthesis of this compound and the structurally related pyrrolizidine alkaloids (PAs), which are often found in the same Heliotropium genus, reveals both divergent and convergent evolutionary strategies. wur.nl
The most significant difference lies in their core biosynthetic origins. This compound is a γ-lactam that arises from the dimerization of hydroxycinnamic acid amides, specifically N-feruloyl tyramine. pnas.orgacs.org In stark contrast, the defining feature of PAs is the necine base, a pyrrolizidine ring system derived from the condensation of two molecules of putrescine via the intermediate homospermidine. researchgate.netru.nl This fundamental difference in starting materials and initial enzymatic steps defines two distinct pathways.
The key enzymes also differ. This compound synthesis likely involves peroxidases and Cytochrome P450s for its characteristic oxidative dimerization. acs.orgnih.gov PA biosynthesis, however, is initiated by homospermidine synthase, which catalyzes the first committed step toward the necine base. researchgate.net
Despite these differences, the pathways occur within the same plant genus, Heliotropium, indicating the plant's metabolic versatility. mdpi.com This co-occurrence suggests that while the primary pathways are distinct, they may share some downstream "tailoring" enzymes, such as P450s or transferases, which could be responsible for the final structural modifications and diversification of both compound classes.
Table 3: Comparison of this compound and Pyrrolizidine Alkaloid (PA) Biosynthesis
| Feature | This compound | Pyrrolizidine Alkaloids (PAs) |
|---|---|---|
| Core Structure | γ-Lactam, Oxopyrrolidine-3-carboxamide pnas.orguq.edu.au | Necine base (Pyrrolizidine ring) researchgate.net |
| Primary Precursors | N-feruloyl tyramine (a HCA) acs.org | Putrescine, Homospermidine researchgate.netru.nl |
| Key Initial Enzyme | Putative Peroxidases/P450s acs.org | Homospermidine Synthase researchgate.net |
| Key Reaction Type | Oxidative Dimerization acs.org | Condensation, Cyclization researchgate.net |
| Source Genus | Heliotropium acs.org | Heliotropium, Senecio, etc. wur.nl |
Sophisticated Spectroscopic and Computational Structural Analysis of Heliotropamide
Application of High-Resolution Mass Spectrometry for Precise Structural Elucidation
High-resolution mass spectrometry (HRMS) is a cornerstone in the structural analysis of novel compounds, providing exact mass measurements that are crucial for determining the elemental composition. uni-rostock.de In the case of Heliotropamide, a variety of HRMS techniques were instrumental.
Initially, a preliminary analysis using High-Performance Liquid Chromatography coupled with Diode-Array Detection and Atmospheric Pressure Chemical Ionization Mass Spectrometry (HPLC/DAD-UV/APCI-MS) revealed a molecular ion at an m/z of 625. acs.org This initial finding prompted the isolation of the compound for more detailed analysis.
Further investigation using Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) on an acetylated derivative of this compound suggested a molecular formula of C44H44N2O12. acs.org This led to the deduction of the molecular formula for the original, non-acetylated this compound as C36H36N2O8. acs.org The use of various ionization methods, including Electron Ionization (EI) and Desorption Chemical Ionization (D/CI), in conjunction with HRMS, was critical in confirming the molecular weight and fragmentation patterns, which are essential for piecing together the structural puzzle of the molecule. acs.orgnih.gov
| Technique | Observation | Inference | Reference |
|---|---|---|---|
| HPLC/DAD-UV/APCI-MS | Molecular ion at m/z 625 | Initial molecular weight estimation | acs.org |
| ESI-HRMS (of acetylated derivative) | Provided data suggesting a molecular formula of C44H44N2O12 | Deduced molecular formula of this compound as C36H36N2O8 | acs.org |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the determination of its connectivity and stereochemistry. ijiert.org For this compound, a suite of advanced NMR experiments was employed.
One-dimensional ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), were crucial in assembling the core structure. acs.orgijiert.org For instance, ¹H-¹³C long-distance correlations observed in the HMBC spectrum between a proton signal at δ 3.85 (H-3) and carbon signals at δ 127.4 (C-4) and 168.0 (C-5) supported the proposed molecular structure. acs.org Furthermore, ¹H-¹⁵N gHMBC experiments helped to identify the amide functionalities within the molecule. acs.org
The stereochemistry of this compound was investigated using Nuclear Overhauser Effect (NOE) experiments. An NOE correlation between the proton signals at δ 4.67 and δ 3.85 indicated a cis configuration for the H-2 and H-3 protons on the oxopyrrolidine ring. acs.org Similarly, for a related compound, 3,3′-demethyl-heliotropamide, a small coupling constant (J) value of 2.4 Hz between H-7′ and H-8′ suggested a cis orientation for these protons. ijiert.org
| NMR Experiment | Key Finding | Structural Information Deduced | Reference |
|---|---|---|---|
| ¹H NMR | Integration confirmed the presence of 44 protons in the acetylated derivative. Signals at δ 3.77 and 3.78 indicated two methoxyl groups. | Proton count and presence of specific functional groups. | acs.org |
| ¹³C NMR | Identified key carbon signals, including those at δ 127.4 (C-4) and 168.0 (C-5). | Carbon framework of the molecule. | acs.org |
| HMBC | Long-range correlations between H-3 (δ 3.85) and C-4 (δ 127.4)/C-5 (δ 168.0). | Confirmed the connectivity around the oxopyrrolidine core. | acs.org |
| NOE | Correlation between H-2 (δ 4.67) and H-3 (δ 3.85). | Established the cis relative stereochemistry of these protons. | acs.org |
| COSY | Showed correlations that helped to map out the proton-proton coupling networks. | Aided in assigning the proton signals within the spin systems. | acs.org |
Theoretical and Computational Chemistry in Structural Characterization
In modern natural product chemistry, computational methods are increasingly used to complement experimental data, providing deeper insights into molecular properties and behavior.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting various molecular properties. nih.govrsc.org These calculations can be used to analyze reaction mechanisms and understand the stability of different molecular conformations. nih.gov For complex molecules, these methods can help to rationalize observed spectroscopic data and predict properties that are difficult to measure experimentally. mdpi.com
Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time. ebsco.comnih.gov By simulating the motions of atoms and molecules, MD can provide a detailed picture of how a molecule like this compound might behave in different environments, revealing its flexibility and preferred shapes. ebsco.com This information is crucial for understanding its biological activity and interactions with other molecules. The use of MD simulations can help to predict the assembly and dynamics of complex molecular structures. rsc.org
Ab initio (from first principles) quantum chemistry methods can be used to predict spectroscopic parameters, such as NMR chemical shifts and coupling constants. nih.govaps.org These predictions, when compared with experimental data, can provide strong evidence for a proposed structure. mdpi.com For instance, by calculating the expected NMR spectrum for different possible isomers of this compound, researchers can determine which structure best fits the experimental results. This approach is particularly valuable for resolving ambiguous stereochemical assignments. aps.org
Investigation of Biological Interactions in Non Human and in Vitro Systems
Evaluation of Interactions with Microbial Systems
Initial screenings of Heliotropamide were conducted to assess its ability to inhibit the growth of or kill specific model microorganisms, including fungi and bacteria.
Research into the antifungal properties of this compound has shown that the compound is inactive against the model fungi Cladosporium cucumerinum and Candida albicans. acs.org In bioautographic assays on TLC plates, neither this compound nor its acetylated derivative demonstrated any fungistatic or fungicidal effects on these organisms. acs.orgresearchgate.net This lack of activity was observed in contrast to other compounds, such as heliotropinones A and B, which were isolated from the same plant (Heliotropium ovalifolium) and did show antifungal properties. researchgate.net
Similar to its effect on fungi, this compound was found to be devoid of antibacterial activity against the Gram-positive bacterium Bacillus subtilis. acs.orgresearchgate.net Standard in-house testing revealed that neither this compound nor its acetylated form could inhibit the growth of this model bacterium. acs.org
Table 1: Summary of Antimicrobial Activity of this compound
| Test Organism | Type | Activity Observed |
| Cladosporium cucumerinum | Fungus | None acs.orgresearchgate.net |
| Candida albicans | Fungus | None acs.orgresearchgate.net |
| Bacillus subtilis | Bacterium | None acs.orgresearchgate.net |
Assessment of Fungistatic and Fungicidal Properties Against Model Fungi (e.g., Cladosporium cucumerinum, Candida albicans)
Studies on Enzymatic Inhibition in Isolated Systems (in vitro)
The potential for this compound to modulate the activity of key enzymes has been explored through in vitro assays.
In vitro assays to determine the inhibitory potential of this compound towards acetylcholinesterase, a key enzyme in the nervous system, have been conducted. acs.org The results of these tests indicate that this compound does not possess any inhibitory activity against this enzyme. acs.orgresearchgate.net However, it is noteworthy that a related lignanamide, 3,3′-demethyl-heliotropamide, isolated from hemp seed, has demonstrated in vitro inhibition of acetylcholinesterase. nih.gov
Based on the available scientific literature, there are no specific studies reported on the modulatory activities of this compound on other enzymes in non-human biological pathways. While the broader family of compounds to which this compound belongs, and other extracts from its source plant, have been investigated for various enzymatic interactions, specific data on this compound itself in this context is not available. rsc.orgdovepress.com
Investigation of Cholinesterase Inhibitory Potential (e.g., Acetylcholinesterase)
Antioxidant Activity Assessment (e.g., DPPH Test)
The antioxidant potential of this compound was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. acs.org This common in vitro method assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. mdpi.comnih.gov The results from these tests demonstrated that this compound does not exhibit any radical-scavenging properties. acs.orgresearchgate.net
Table 2: Summary of In Vitro Biological Activities of this compound
| Biological Assay | Target | Result |
| Antifungal Activity | C. cucumerinum, C. albicans | Inactive acs.orgresearchgate.net |
| Antibacterial Activity | B. subtilis | Inactive acs.orgresearchgate.net |
| Enzyme Inhibition | Acetylcholinesterase | Inactive acs.orgresearchgate.net |
| Antioxidant Activity | DPPH Radical Scavenging | Inactive acs.orgresearchgate.net |
Molecular Docking and Computational Studies of Interactions with Non-Human Protein Targets
In silico methodologies, particularly molecular docking, have been instrumental in elucidating the potential interactions between this compound and various non-human protein targets. nih.govnih.gov These computational techniques predict the preferred binding orientation and affinity of a ligand to a protein, offering insights into potential biological activity and mechanism of action at a molecular level. nih.govfrontiersin.org
One significant computational study investigated the potential of various phytochemicals, including this compound, to act as dual inhibitors against the tyrosine kinase domains of ErbB1 and ErbB2, which are structurally conserved protein targets relevant in certain disease pathways. bioline.org.br In this in silico analysis, this compound was docked against the kinase domains of both ErbB1 and ErbB2. The results indicated that this compound formed seven hydrogen bonds with ErbB1 and six with ErbB2. bioline.org.br When compared to other phytochemicals analyzed in the same study, this compound exhibited the lowest number of hydrogen bond interactions with these specific targets. bioline.org.br For context, other compounds like Cochinchinenene D formed ten hydrogen bonds with ErbB1, while Hyoscyamide formed nine with ErbB1 and seven with ErbB2. bioline.org.br The study highlighted that, in general, the selected natural products demonstrated a higher number of hydrogen bond interactions compared to the reference drug molecules. bioline.org.br
Table 1: Comparative Molecular Docking Results of Phytochemicals against ErbB1 and ErbB2 Kinase Domains This table is interactive. You can sort and filter the data.
| Compound | Target Protein | MolDock Score (kcal/mol) | Number of Hydrogen Bonds |
|---|---|---|---|
| This compound | ErbB1 | Not Reported | 7 |
| This compound | ErbB2 | Not Reported | 6 |
| Hyoscyamide | ErbB1 | -169.5 | 9 |
| Hyoscyamide | ErbB2 | -206.7 | 7 |
| Cochinchinenene D | ErbB1 | Not Reported | 10 |
Source: Data synthesized from a 2016 study on novel inhibitors targeting ErbB1 and ErbB2 kinases. bioline.org.br
Further literature points to other potential non-human protein targets for this compound. Research on extracts from Heliotropium ovalifolium identified this compound as having inhibitory potential against acetylcholinesterase. mdpi.com Acetylcholinesterase is a key enzyme in the nervous system of various organisms. While this finding was noted, detailed molecular docking data such as binding affinities or specific amino acid interactions from that particular study were not specified. mdpi.com Another study focusing on Heliotropium crispum also performed in silico docking for its constituent compounds against several enzymes, including acetylcholinesterase, further underscoring the utility of computational methods in identifying potential enzyme inhibitors from this plant genus. researchgate.net
Emerging Research Frontiers and Future Directions in Heliotropamide Studies
Exploration of Undiscovered Biosynthetic Enzymes and Pathways
While the precise biosynthetic pathway of heliotropamide is yet to be fully elucidated, it is believed to be derived from the dimerization of ferulic acid amides. The biosynthesis of alkaloids, a broad class of secondary metabolites to which this compound belongs, often involves a complex series of enzymatic reactions. The initial steps in the biosynthesis of many alkaloids, including the related pyrrolizidine (B1209537) alkaloids (PAs) found in Heliotropium species, involve the conversion of primary metabolites. For instance, the biosynthesis of PAs starts from the polyamines putrescine and spermidine, which are derived from the amino acid arginine. wikipedia.org An enzyme called homospermidine synthase plays a crucial role in the initial pathway-specific step. wikipedia.org
Global gene expression analyses in other alkaloid-producing plants, such as Heliopsis longipes which produces alkamides, have suggested the involvement of polyketide synthase (PKS) mediated pathways. peerj.comnih.gov This approach of comparative transcriptomics, contrasting alkaloid-producing with non-producing species or tissues, is a powerful tool for identifying candidate genes involved in the biosynthesis. peerj.comnih.gov Future research on this compound will likely focus on identifying the specific enzymes, such as synthases, oxidases, and transferases, that catalyze its formation from proposed precursors like N-feruloyl tyramine (B21549). researchgate.net The use of transcriptomic analysis and gene co-expression networks, as demonstrated in studies on other alkaloids, could be instrumental in uncovering the key enzymes and regulatory mechanisms in this compound biosynthesis. frontiersin.org The discovery of these enzymes could pave the way for biotechnological production of this compound and its analogs.
Table 1: Key Enzyme Classes Potentially Involved in this compound Biosynthesis
| Enzyme Class | Potential Role in this compound Biosynthesis | Related Biosynthetic Pathways |
| Homospermidine synthase | Catalyzes the formation of the initial backbone structure. | Pyrrolizidine alkaloids wikipedia.org |
| Polyketide synthase (PKS) | Involved in the synthesis of the acyl chain portion. | Alkamides peerj.comnih.gov |
| Cytochrome P450 monooxygenases | Hydroxylation and other modifications of the aromatic ring. | General alkaloid biosynthesis |
| Amide synthases/ligases | Formation of the amide bond. | General secondary metabolism |
| Oxidoreductases | Catalyze redox reactions to form the γ-lactam ring. | General alkaloid biosynthesis |
Development of Green Chemistry Approaches for Sustainable Synthesis
The synthesis of this compound and its core γ-lactam structure has traditionally involved multi-step processes. numberanalytics.com However, there is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods, aligning with the principles of green chemistry. catalysis.blogmdpi.comsjf.edu One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, represents a significant step towards greener chemical production by reducing waste, energy consumption, and cost. numberanalytics.comresearchgate.netyoutube.comnih.gov
Recent advancements in the synthesis of γ-lactams have focused on photocatalysis, which utilizes renewable light sources to drive chemical reactions under milder conditions. researchgate.net These methods often proceed through radical cascade reactions, offering high chemo- and regioselectivity. rsc.org For instance, a catalyst-free method for the stereoselective synthesis of γ-lactams using visible light and a green solvent like dimethyl carbonate has been reported. nih.gov The development of one-pot, four-component reactions (4CR) for the assembly of the this compound core structure is another promising green approach. numberanalytics.com Future research will likely focus on optimizing these one-pot and photocatalytic methods, exploring the use of renewable feedstocks, and employing recyclable catalysts to further enhance the sustainability of this compound synthesis. mdpi.com
Advanced In Silico Modeling for Reaction Mechanism Prediction and Catalyst Design
Computational chemistry and in silico modeling are becoming indispensable tools in modern organic synthesis. pagepress.orgmdpi.comnih.gov These methods allow for the detailed investigation of reaction mechanisms, the prediction of stereochemical outcomes, and the rational design of more efficient catalysts. mdpi.comnih.gov The synthesis of this compound often utilizes the Castagnoli-Cushman reaction (CCR), a process with a historically debated mechanism. mdpi.comescholarship.orgorganic-chemistry.org Computational studies, including Density Functional Theory (DFT) calculations, have been employed to shed light on the mechanistic pathways of the CCR, suggesting a concerted or a two-step Mannich/intramolecular acylation mechanism depending on the specific substrates and conditions. mdpi.comrsc.org
In silico modeling can predict the transition state energies of different reaction pathways, helping to explain and predict the observed diastereoselectivity in reactions leading to the this compound core. mdpi.com Furthermore, computational approaches can be used to design novel catalysts, such as chiral ureas and thioureas, for the enantioselective synthesis of γ-lactams. mdpi.com By simulating the interactions between the catalyst, substrates, and transition states, researchers can rationally design catalysts with improved activity and selectivity. Future directions in this area will involve the use of more sophisticated computational models, including machine learning algorithms, to accelerate the discovery and optimization of catalysts and reaction conditions for the synthesis of this compound and its derivatives.
Table 2: Applications of In Silico Modeling in this compound Research
| Modeling Technique | Application | Potential Impact |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms (e.g., Castagnoli-Cushman reaction). mdpi.comrsc.org | Optimization of reaction conditions for higher yield and selectivity. |
| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions. nih.gov | Rational design of stereoselective catalysts. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions in the biosynthetic pathway. | Understanding of enzyme function and mechanism. |
| Pharmacophore Modeling | Identification of key structural features for biological activity. researchgate.net | Design of novel bioactive this compound analogs. |
Investigation of Ecological Roles and Plant-Microbe Interactions
This compound is a secondary metabolite produced by plants of the Heliotropium genus. redalyc.org Secondary metabolites play crucial roles in the interactions of plants with their environment, including defense against herbivores and pathogens, and communication with other organisms. mdpi.comfrontiersin.org The Heliotropium genus is known to produce pyrrolizidine alkaloids (PAs), which serve as chemical defense compounds against herbivores. wikipedia.orgmdpi.comuni-kiel.de While the specific ecological function of this compound has not been extensively studied, it is likely that it also plays a role in the plant's defense strategy. uni-kiel.denih.gov
The plant microbiome, the community of microorganisms living in and on the plant, is significantly influenced by the plant's secondary metabolites. frontiersin.orgagrifoodscience.com Root exudates containing these compounds can shape the composition of the microbial community in the rhizosphere, the soil region directly influenced by the roots. agrifoodscience.com Some endophytic fungi isolated from Heliotropium indicum have been shown to produce secondary metabolites with antagonistic activity against pathogenic fungi. smujo.id Future research should investigate the specific effects of this compound on herbivores, pathogens, and the associated microbial communities of Heliotropium species. This could reveal novel ecological functions and potential applications in agriculture, for instance, as a biocontrol agent. smujo.id Understanding these plant-microbe interactions at a molecular level is a key frontier in plant science. agrifoodscience.com
Design and Synthesis of Novel Scaffolds Based on the this compound Architecture for Material Science or Non-Biological Applications
The pyrrolidine (B122466) ring is a versatile scaffold that is prevalent in many natural products and pharmacologically active compounds. ontosight.ainih.govfrontiersin.org Its three-dimensional structure and the potential for stereochemical diversity make it an attractive starting point for the design of novel molecules with a wide range of applications, extending beyond biology into material science. nih.govevotec.com
The this compound architecture, with its oxopyrrolidine-3-carboxamide core, offers multiple points for chemical modification, allowing for the synthesis of a diverse library of derivatives. These novel scaffolds could be explored for applications in material science, for example, as building blocks for new polymers or as functional components in smart materials. The development of functionalized crosslinkers for polymers is an active area of research in materials science. rsc.org By incorporating the this compound scaffold into polymer chains, it may be possible to create materials with unique properties, such as enhanced thermal stability or specific recognition capabilities. The synthesis of derivatives of the related 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid has already been explored for potential anticancer applications, demonstrating the versatility of this core structure. mdpi.com Future research in this area will focus on the creative design and efficient synthesis of this compound-based scaffolds and the exploration of their properties for non-biological applications in fields such as catalysis, polymer chemistry, and nanotechnology.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Heliotropamide, and how can their efficiency be optimized?
- Methodological Answer : Synthesis protocols typically involve multi-step organic reactions, such as condensation or cyclization, with optimization focusing on reaction yield, temperature, and catalyst selection. For reproducibility, document all parameters (e.g., solvent purity, stoichiometry) and validate intermediates via TLC or HPLC. Refer to standardized protocols in peer-reviewed journals for optimization strategies, ensuring alignment with analytical thresholds for purity (e.g., ≥95% by NMR) .
- Key Considerations : Compare yields across solvent systems (e.g., DMF vs. THF) and catalytic conditions (e.g., acid/base catalysts). Tabulate optimization data (see Table 1).
| Parameter | Condition 1 (DMF, 80°C) | Condition 2 (THF, 60°C) |
|---|---|---|
| Yield (%) | 62 | 78 |
| Purity (NMR) | 94% | 97% |
| Reaction Time | 24h | 18h |
Q. Which spectroscopic techniques are most effective for characterizing this compound's structure, and what key spectral markers should researchers prioritize?
- Methodological Answer : Use NMR (1H/13C) for backbone elucidation, focusing on coupling constants for stereochemical assignments. HRMS confirms molecular weight, while IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Cross-validate with X-ray crystallography if crystalline derivatives are available .
- Data Contradiction Analysis : Discrepancies in NOESY correlations may indicate conformational flexibility; address these by repeating experiments under controlled humidity/temperature.
Q. How do researchers validate the purity of this compound, and what analytical thresholds are considered acceptable in pharmacological studies?
- Methodological Answer : Purity is validated via HPLC (≥95% peak area) and elemental analysis (C, H, N within ±0.4% of theoretical values). For pharmacological assays, impurities >1% require reprocessing to exclude confounding bioactivity results .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound's bioactivity, and what in vitro/in vivo models are optimal for elucidating these pathways?
- Methodological Answer : Use target-based assays (e.g., enzyme inhibition kinetics) paired with transcriptomic profiling to identify signaling pathways. For in vivo validation, employ murine models with pharmacokinetic sampling (plasma/tissue concentrations) to correlate exposure with efficacy .
- Contradiction Resolution : Conflicting IC₅₀ values across cell lines may stem from differential membrane permeability; control for transport protein expression.
Q. How can researchers resolve contradictions in reported pharmacological data for this compound across different experimental models?
- Methodological Answer : Conduct meta-analyses to identify variables (e.g., dosing regimens, solvent carriers). For example, DMSO concentrations >0.1% may artifactually inhibit control groups. Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) and publish raw datasets for transparency .
Q. What computational strategies are employed to predict this compound's structure-activity relationships (SAR), and how do these align with empirical data?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like kinases. Validate predictions via mutagenesis studies (e.g., Ala-scanning of binding pockets). Discrepancies between in silico and empirical Ki values may indicate solvation effects or flexible binding sites .
Q. In optimizing this compound's pharmacokinetic profile, which structural modifications have shown promise, and what trade-offs exist between bioavailability and potency?
- Methodological Answer : Prodrug strategies (e.g., esterification of hydroxyl groups) improve oral bioavailability but may reduce target engagement. Use ADMET predictors (e.g., SwissADME) to prioritize modifications, then validate with in vivo PK/PD studies. For example, methylated derivatives may enhance logP but reduce aqueous solubility .
Guidelines for Data Reporting
- Experimental Reproducibility : Follow Beilstein Journal of Organic Chemistry standards: report detailed synthetic procedures, spectral data, and statistical analyses (e.g., SD/SE for triplicate assays) .
- Contradiction Documentation : Use PRISMA frameworks for systematic reviews of conflicting data, highlighting methodological heterogeneity (e.g., assay sensitivity, model organisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
